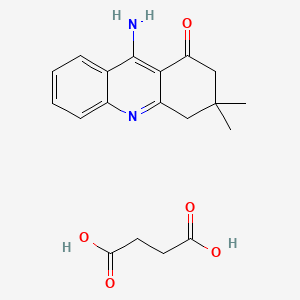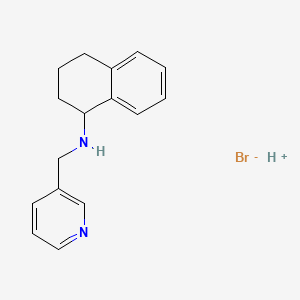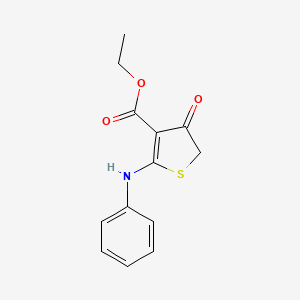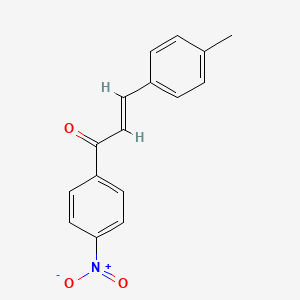
(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties : A study by Valverde et al. (2018) on a chalcone derivative similar to "(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one" found significant nonlinear optical properties. The research utilized density functional theory (DFT) methods to investigate the linear and nonlinear characteristics of the compound (Valverde, Osório, Fonseca, & Baseia, 2018).
Optical Limiting Applications : Maidur and Patil (2018) reported the third-order nonlinear optical properties of chalcone derivatives doped in Poly(methyl methacrylate) (PMMA) thin films. These films showed potential for optical limiting applications in the visible region, indicating the material's suitability for protecting against visible laser exposure (Maidur & Patil, 2018).
Crystal Structure and Thermal Stability : Prabhu et al. (2017) synthesized a chalcone compound similar to "this compound" and studied its crystal structure and thermal stability. Their findings suggest the material's potential in optical device applications such as optical limiters and switches (Prabhu, Jayarama, Chandrasekharan, Upadhyaya, & Ng, 2017).
Electronic, Optical, and Nonlinear Optical Properties : Muhammad et al. (2017) explored the electronic, optical, and nonlinear optical properties of chalcone derivatives using first-principle methods. Their study highlighted the compounds' significant nonlinear polarizabilities, suggesting applications in electro-optical devices (Muhammad, Al‐Sehemi, Su, Xu, Irfan, & Chaudhry, 2017).
Corrosion Inhibition : Baskar et al. (2012) investigated the use of biphenyl chalcone derivatives for corrosion inhibition. They found that these compounds, including a derivative similar to "this compound", were effective in protecting mild steel against corrosion in hydrochloric acid medium (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Propiedades
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCTYIGBXNJY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



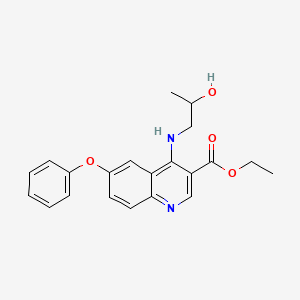
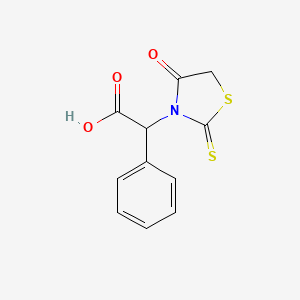


![2-[(2-aminoethyl)thio]-N-(2,6-dimethylphenyl)acetamide hydrochloride](/img/structure/B7789769.png)
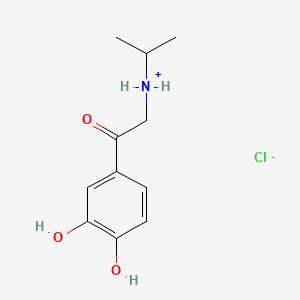
![Methyl 3-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B7789778.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B7789784.png)
![N-(4-chloro-2-methylphenyl)-4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7789792.png)
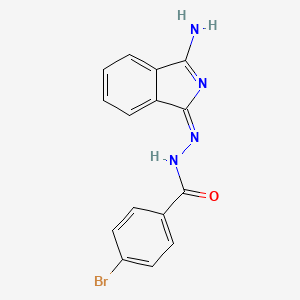
![1-(3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-4-hydroxy-2-methylquinolin-6-yl)ethanone](/img/structure/B7789804.png)
